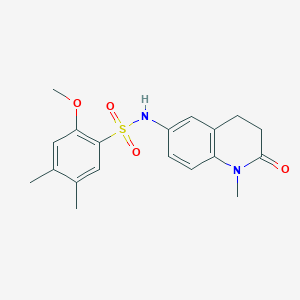![molecular formula C9H13ClN4 B2967053 2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride CAS No. 1707358-53-9](/img/structure/B2967053.png)
2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride is a chemical compound . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The molecular formula of 2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride is C9H13ClN4. The molecular weight is 212.68.Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are a privileged scaffold for combinatorial library design and drug discovery because of their great synthetic versatility . They permit structural modifications throughout their periphery .Scientific Research Applications
Synthesis and Characterization
- Pyrazolopyrimidine derivatives have been synthesized through various methods, including the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with potential biological activities. The synthesized compounds were characterized using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, revealing detailed structural information and confirming the theoretical physical and chemical properties calculations (Titi et al., 2020).
Biological Activities
- The synthesized pyrazolopyrimidine derivatives have been evaluated for their biological activities, including anticancer, anti-5-lipoxygenase, antibacterial, and antifungal activities. For example, novel pyrazolopyrimidines showed significant cytotoxic activity against cancer cell lines and inhibitory activity against the 5-lipoxygenase enzyme, suggesting potential for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Potential as Kinase Inhibitors
- Some pyrazolopyrimidine derivatives were designed, synthesized, and evaluated as inhibitors of specific protein kinases, such as the RET protein kinase. These compounds demonstrated efficient in vitro inhibition and selectivity, indicating their potential as therapeutic agents for diseases associated with kinase dysregulation (Dinér et al., 2012).
Antimicrobial and Antifungal Properties
- Certain pyrazolopyrimidine compounds have shown good antimicrobial and antifungal abilities against a range of pathogens. This suggests their application in developing new antimicrobial agents to combat infectious diseases (Zhang et al., 2016).
Mechanism of Action
While specific information about the mechanism of action of 2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride is not available, pyrazolo[1,5-a]pyrimidines have been studied for their potential as CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Future Directions
The future directions of research on 2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride and related compounds could involve further exploration of their potential as CDK2 inhibitors . Additionally, their significant photophysical properties suggest potential applications in material science .
properties
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyrimidin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-6(2)8-3-9-11-4-7(10)5-13(9)12-8;/h3-6H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDFOPRQDKAQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=C(C=NC2=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2966970.png)
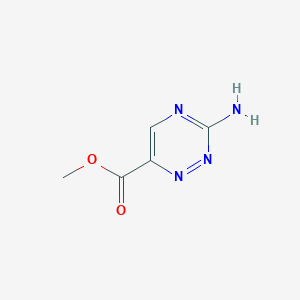
![(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B2966972.png)
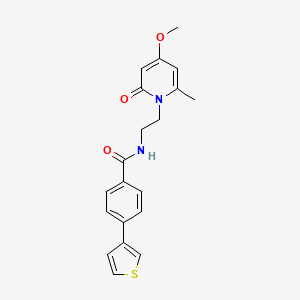
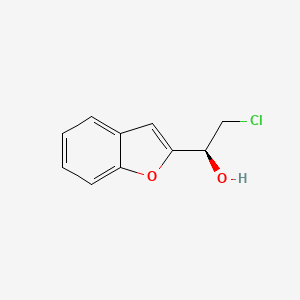
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide](/img/structure/B2966976.png)
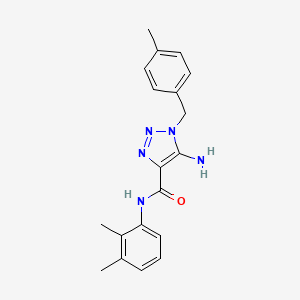

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)
![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2966985.png)


![N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2966990.png)
